N-(2-hydroxyethyl)-N-methyl-2-nitrobenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of related nitrobenzenesulfonamide compounds involves base-mediated intramolecular arylation processes. For instance, N-Benzyl-2-nitrobenzenesulfonamides can undergo arylation at the benzyl sp(3) carbon, facilitated by electron-withdrawing groups on the aromatic ring, to yield benzhydrylamines. These intermediates are pivotal for the synthesis of nitrogenous heterocycles, such as indazole oxides and quinazolines (Kisseljova, Smyslová, & Krchňák, 2014).
Molecular Structure Analysis
The molecular structure of nitrobenzenesulfonamides, including those with substitutions, has been a subject of study to understand their conformational properties. For example, a combined gas-phase electron diffraction and quantum chemical study of 2-nitrobenzenesulfonamide (2-NBSA) revealed that it has four conformers, two of which are stabilized by intramolecular hydrogen bonds. This study highlights the influence of substituents on the conformational features of ortho-substituted benzenesulfonamides (Giricheva et al., 2011).
Chemical Reactions and Properties
The reactivity of nitrobenzenesulfonamide derivatives involves the formation of Meisenheimer complexes upon treatment with thiolates, leading to the facile deprotection of these sulfonamides and yielding secondary amines in high yields. This demonstrates their potential utility in synthetic chemistry for the preparation of amine derivatives (Fukuyama, Jow, & Cheung, 1995).
Physical Properties Analysis
The physical properties of nitrobenzenesulfonamides, such as their conformational states and phase behavior, can be influenced by the presence of intramolecular hydrogen bonds and the effects of substituents. The detailed study of 2-NBSA showed the existence of conformers stabilized by such hydrogen bonds, providing insights into the physical characteristics of these compounds (Giricheva et al., 2011).
Chemical Properties Analysis
The chemical properties of nitrobenzenesulfonamides are highlighted by their reactivity and the potential for various chemical transformations. For example, the hydrolysis of N-nitrobenzenesulfonamides in aqueous sulfuric acid involves mechanisms that can yield different products based on the substituents present, demonstrating the versatile chemical behavior of these compounds (Cox, 1997).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methyl-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c1-10(6-7-12)17(15,16)9-5-3-2-4-8(9)11(13)14/h2-5,12H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNLNCNIRRSULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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